molecular formula C10H21NO B1427213 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine CAS No. 1339009-94-7

2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine

Cat. No. B1427213
M. Wt: 171.28 g/mol
InChI Key: IHPDUYXZIIJVGB-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine, also known as methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine (ACH) class. MXE was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative effects. However, MXE has also been studied for its potential therapeutic properties, particularly in the treatment of depression and anxiety disorders.

Scientific Research Applications

Palladium(II) Complexes as Catalysts for Olefin Methoxycarbonylation

Research involving similar compounds, such as 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, has led to the development of palladium(II) complexes that serve as catalysts for the methoxycarbonylation of olefins. These complexes have been found effective in producing linear and branched esters, with their catalytic behavior influenced by complex structure and olefin chain length (Zulu et al., 2020).

Catalytic Amination of Alcohols

In another study, the amination of alcohols like 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst was explored. The main product, 2-amino-1-methoxypropane, was produced with high selectivity. The study provides insights into the influence of reaction parameters such as temperature and ammonia concentration on product distribution (Bassili & Baiker, 1990).

Applications in Ethylene Oligomerization

Research involving similar compounds like 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine has been conducted in the context of ethylene oligomerization. Nickel(II) complexes chelated by (amino)pyridine ligands were investigated, revealing insights into the reactivity trends and the influence of complex structure on ethylene oligomerization reactions (Nyamato et al., 2016).

Synthesis of Substituted Amines

Studies have also focused on synthesizing substituted amines through reactions involving similar compounds. For instance, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, described a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting the method's simplicity and environmental friendliness (Aquino et al., 2015).

properties

IUPAC Name

2-methoxy-1-(4-methylcyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h8-10H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPDUYXZIIJVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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